molecular formula C7H5ClFN3 B2923280 2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 2068150-40-1

2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2923280
CAS No.: 2068150-40-1
M. Wt: 185.59
InChI Key: KMGRQYMMIVVNEP-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a fused pyrrolo[2,3-d]pyrimidine core with chlorine (Cl) at position 2, fluorine (F) at position 5, and a methyl (-CH₃) group at position 5. This structure is closely related to nucleosides and antibiotics, making it a valuable scaffold in medicinal chemistry . Its substituents enhance metabolic stability and modulate electronic properties, which are critical for pharmacological activity. The compound is of particular interest in antiviral and anticancer research, as evidenced by structurally similar analogs .

Properties

IUPAC Name

2-chloro-5-fluoro-7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFN3/c1-12-3-5(9)4-2-10-7(8)11-6(4)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGRQYMMIVVNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CN=C(N=C21)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of oxides or reduced compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby disrupting the signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The activity and physicochemical properties of pyrrolo[2,3-d]pyrimidine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight Key Properties/Activities Source
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 2-Cl, 5-F, 7-CH₃ ~187.5 Enhanced metabolic stability; potential antiviral/anticancer applications
2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 2-Cl, 7-CH₃ 167.60 Intermediate in nucleoside analog synthesis
4-Chloro-5-fluoropyrrolo[2,3-d]pyrimidine 4-Cl, 5-F 167.57 Precursor to 5-fluorotubercidin; anticancer activity against L-1210 cells
4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 5-CF₂H 203.58 Increased lipophilicity (logP ~1.59); potential CNS penetration
4-Amino-5-fluoro-7-(2-C-methyl-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine 4-NH₂, 5-F, ribose substituent 329.30 Potent HCV inhibitor (EC₅₀ <1 µM); oral bioavailability in rats

Physicochemical Properties

  • Lipophilicity : The difluoromethyl group in 4-chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine increases logP (predicted 1.59) compared to the target compound (estimated logP ~1.2), suggesting better membrane permeability .
  • Solubility: The ribose-modified analog exhibits moderate aqueous solubility due to polar hydroxyl groups, whereas the non-glycosylated target compound is more soluble in organic solvents .

Biological Activity

2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure consists of a pyrrolo[2,3-d]pyrimidine core, which is known for various biological activities, particularly in cancer therapy and as a tyrosine kinase inhibitor. This article reviews its biological activity, synthesis methods, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C₇H₅ClFN₃
  • Molecular Weight : 185.59 g/mol
  • CAS Number : 2068150-40-1
  • IUPAC Name : this compound

This compound primarily acts as an inhibitor of tyrosine kinases , specifically targeting the signal transducers and activators of transcription 6 (STAT6) pathway. This inhibition can lead to alterations in cell growth, differentiation, and apoptosis through the modulation of the JAK-STAT signaling pathway .

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit promising anticancer properties. For instance:

  • In studies involving MCF-7 breast cancer cells, compounds derived from this scaffold demonstrated significant antiproliferative effects with GI50 values in the low micromolar range (e.g., 0.022 µM) against various cancer cell lines .

Antimicrobial and Antioxidant Activities

In vitro evaluations have shown that compounds similar to this compound possess antimicrobial and antioxidant properties:

  • The Minimum Inhibitory Concentration (MIC) values against strains such as Staphylococcus aureus and Bacillus cereus were notably low, indicating strong antibacterial activity .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of these compounds to target proteins. The binding energies observed ranged from -7.12 kcal/mol to -1.21 kcal/mol, suggesting favorable interactions with the active sites of relevant proteins involved in cancer progression .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. A common method includes:

  • Starting Materials : Reaction of 2,4-dichloro-5-fluoropyrimidine with methylamine.
  • Cyclization : Under controlled conditions to form the pyrrolo[2,3-d]pyrimidine ring structure.

This method allows for high yields and purity through techniques such as solvent-free microwave irradiation or continuous flow chemistry for industrial applications .

Study on Anticancer Activity

A study published in PubMed evaluated several derivatives of pyrrolo[2,3-d]pyrimidines for their anticancer properties. Among the synthesized compounds, those with specific substitutions showed enhanced activity against MCF-7 cells with IC50 values significantly lower than previously reported compounds in the same class .

Evaluation of Tyrosine Kinase Inhibition

In another study focusing on tyrosine kinase inhibition, it was demonstrated that this compound effectively inhibited STAT6 signaling pathways in vitro. This inhibition correlated with reduced cell proliferation in various cancer cell lines, affirming its potential as a therapeutic agent in oncology .

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Key Reference
Halogenation (Cl/F)NCS/NFSI, DMF, 0–25°C60–75
MethylationMeI, Cs₂CO₃, NMP, 23–50°C70–85
Core CyclizationPOCl₃, reflux50–65

Basic: How is this compound characterized spectroscopically?

Answer:
Critical characterization techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Methyl protons (N7-CH₃) appear as a singlet at δ 3.8–4.0 ppm. Aromatic protons in the pyrrole ring show distinct splitting patterns (δ 6.5–8.0 ppm) .
    • ¹³C NMR : Chlorine and fluorine substituents deshield adjacent carbons, with C2 (Cl) at δ 145–150 ppm and C5 (F) at δ 155–160 ppm .
  • Mass Spectrometry (HRMS) : Molecular ion peaks align with the formula C₈H₆ClFN₃ (exact mass: 213.02 g/mol) .
  • X-ray Crystallography : Resolves regiochemistry of substituents and confirms planarity of the fused ring system .

Advanced: What challenges arise in achieving regioselective halogenation during synthesis?

Answer:
Regioselectivity is influenced by:

  • Electronic Effects : Electron-rich positions (C2, C5) are prone to electrophilic halogenation. Steric hindrance from the methyl group (N7) can divert reactivity to C5 .
  • Reagent Choice : NFSI preferentially fluorinates C5 over C2 due to its larger atomic radius and milder reactivity .
  • Temperature Control : Lower temperatures (0–10°C) minimize side reactions (e.g., dihalogenation) .
    Mitigation Strategy : Use protective groups (e.g., SEM) or sequential halogenation with monitoring via LC-MS .

Advanced: How does this compound function in kinase inhibition studies?

Answer:
The pyrrolo[2,3-d]pyrimidine scaffold acts as a ATP-competitive kinase inhibitor:

  • Target Selectivity : Chloro and fluoro groups enhance binding to hydrophobic pockets in kinases (e.g., EGFR, VEGFR2). Methylation at N7 improves metabolic stability .
  • Biochemical Assays : IC₅₀ values are determined via fluorescence polarization (FP) or ADP-Glo™ assays. For example, derivatives show IC₅₀ < 100 nM against CDK2 .
  • SAR Insights : Fluorine at C5 increases electronegativity, strengthening hydrogen bonds with kinase active sites .

Advanced: How can computational modeling predict reactivity and binding affinity?

Answer:

  • Docking Studies (MOE, AutoDock) : Simulate interactions with kinase ATP-binding domains. Fluorine and chlorine substituents show high Glide scores (-8.5 to -9.2 kcal/mol) due to halogen bonding .
  • DFT Calculations : Predict regioselectivity in halogenation by analyzing frontier molecular orbitals (FMOs). LUMO maps indicate C5 as the most electrophilic site .
  • MD Simulations : Assess stability of inhibitor-kinase complexes over 100 ns trajectories. Methylation at N7 reduces conformational flexibility, enhancing binding .

Q. Notes

  • Abbreviations : Full chemical names used; no acronyms.

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